2-(3-Bromopropoxy)tetrahydro-2H-pyran
Overview
Description
2-(3-Bromopropoxy)tetrahydro-2H-pyran is a chemical compound that is part of the 2H-pyran family, which are heterocyclic compounds containing a six-membered ring with five carbon atoms and one oxygen atom. The specific structure of this compound includes a bromopropoxy group attached to the tetrahydro-2H-pyran ring.
Synthesis Analysis
The synthesis of related 2H-pyran compounds has been explored in various studies. For instance, the synthesis of 2H-pyran-2-ones and chiral dihydropyranones from 3-bromoenals and 1,3-dicarbonyl compounds using oxidative N-heterocyclic carbene catalysis has been reported . Another study describes a Prins-type cyclization between homopropargylic alcohol and aldehydes in the presence of FeX(3) to obtain 2-alkyl-4-halo-5,6-dihydro-2H-pyrans . Additionally, a convenient approach for the synthesis of a tetrahydro-2H-pyran derivative from 4-bromo-2-(bromomethyl)-1-chlorobenzene has been developed .
Molecular Structure Analysis
The molecular structure of 2-(3-Bromopropoxy)tetrahydro-2H-pyran can be inferred from related compounds. For example, the X-ray structure characterization of antipyrine derivatives provides insights into the molecular arrangement and intermolecular interactions, which can be relevant for understanding the structure of 2-(3-Bromopropoxy)tetrahydro-2H-pyran . Theoretical quantum-mechanical calculations and experimental spectroscopic methods, such as NMR and FTIR, have been used to confirm the molecular structure of similar compounds .
Chemical Reactions Analysis
The reactivity of 2H-pyran derivatives can be complex. For instance, the preparation of 6-bromo-3,4-dihydro-2H-pyrans from tetrahydropyran-2-ones via a Ni(0)-catalyzed coupling reaction and subsequent halogen-metal exchange to 6-lithio-3,4-dihydro-2H-pyrans has been described . Additionally, the synthesis of 3-bromo-2H-pyran-2-one as an ambiphilic diene for Diels-Alder cycloadditions indicates the potential for 2H-pyran derivatives to participate in cycloaddition reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(3-Bromopropoxy)tetrahydro-2H-pyran can be deduced from the properties of similar compounds. For example, the solubility, melting point, and boiling point can be influenced by the presence of the bromopropoxy group. The compound's reactivity, such as its ability to undergo substitution or elimination reactions, can be related to the presence of the bromine atom, which is a good leaving group. The compound's stability and reactivity in different conditions, such as in the presence of catalysts or during halogen-metal exchange reactions, are also important aspects of its chemical properties .
Scientific Research Applications
Kinetics and Mechanism of Pyrolysis
- Researchers conducted experimental and DFT studies on the pyrolysis kinetics of tetrahydropyranyl phenoxy ethers, which included derivatives of 2-(3-Bromopropoxy)tetrahydro-2H-pyran. They found that the pyrolysis is unimolecular, following first-order kinetics, and the reaction mechanism involved a four-membered cyclic transition state. This study contributes to understanding the behavior of such compounds under high temperatures and pressures (Álvarez-Aular et al., 2018).
Applications in Synthesis of Attractants
- A study described the highly stereoselective allylic ethylation of a derivative of 2-(3-Bromopropoxy)tetrahydro-2H-pyran. This process was key in synthesizing the Western corn rootworm sex attractant, highlighting the compound's role in the synthesis of biologically significant molecules (Isakov & Kulinkovich, 2008).
Stereospecific Formation of Tetrahydropyran Rings
- Research on the stereospecific synthesis of disubstituted tetrahydropyran and dihydropyran rings involved derivatives of 2-(3-Bromopropoxy)tetrahydro-2H-pyran. This study is significant for the synthesis of complex organic molecules, showcasing the versatility of these compounds in forming diverse chemical structures (Uenishi, Ohmi, & Ueda, 2005).
Synthesis of High Specific Activity Tritium Labeled Compounds
- A research paper described the synthesis of a tritium-labeled derivative of 2-(3-Bromopropoxy)tetrahydro-2H-pyran for use as a probe in studying calcium-independent myocardial phospholipase A2. This application illustrates the compound's utility in biochemistry and pharmacology research (Durley, Parnas, & Weiss, 1992).
Safety And Hazards
properties
IUPAC Name |
2-(3-bromopropoxy)oxane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15BrO2/c9-5-3-7-11-8-4-1-2-6-10-8/h8H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJNHUFQGDJLQRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70380745 | |
Record name | 2-(3-Bromopropoxy)tetrahydro-2H-pyran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70380745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromopropoxy)tetrahydro-2H-pyran | |
CAS RN |
33821-94-2 | |
Record name | 2-(3-Bromopropoxy)tetrahydro-2H-pyran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70380745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(3-Bomopropoxy)oxane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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